molecular formula C21H21N3O8 B2786356 Methyl 5-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate CAS No. 1396715-89-1

Methyl 5-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate

Cat. No.: B2786356
CAS No.: 1396715-89-1
M. Wt: 443.412
InChI Key: CZSOLZBYDQFOMT-UHFFFAOYSA-N
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Description

Methyl 5-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a useful research compound. Its molecular formula is C21H21N3O8 and its molecular weight is 443.412. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Methyl 5-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate Oxalate are currently unknown. This compound is a derivative of the 1,2,4-oxadiazole class of compounds, which have been studied for their potential as anti-infective agents . .

Mode of Action

1,2,4-oxadiazoles, in general, have been shown to have anti-infective properties . The exact mechanism by which they interact with their targets and induce changes is subject to ongoing research.

Biochemical Pathways

1,2,4-oxadiazoles have been associated with a variety of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . The downstream effects of these activities would depend on the specific targets and mode of action of the compound.

Result of Action

Given the anti-infective properties of 1,2,4-oxadiazoles , it is possible that this compound could have similar effects.

Properties

IUPAC Name

methyl 5-[[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4.C2H2O4/c1-24-19(23)16-8-7-15(25-16)12-22-10-14(11-22)18-20-17(21-26-18)9-13-5-3-2-4-6-13;3-1(4)2(5)6/h2-8,14H,9-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSOLZBYDQFOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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